ピポチアジンパルミテート

概要

説明

ピポチアジンパルミテートは、フェノチアジン系に属する長期作用型注射用抗精神病薬です。主に統合失調症やその他の慢性精神病性疾患の治療に使用されます。 この化合物は、脳内の様々な神経伝達物質受容体に作用することにより、幻覚、妄想、思考障害などの統合失調症の症状を管理する能力で知られています .

製法

合成経路と反応条件

ピポチアジンパルミテートの合成には、複数の工程が含まれます。プロセスは、2-ジメチルアミノスルホニルフェノチアジンを1-ブロモ-3-クロロプロパンでアルキル化することから始まり、10-(3-クロロプロピル)-N,N-ジメチルフェノチアジン-2-スルホンアミドが生成されます。この中間体は、次に4-ピペリジンエタノールでさらにアルキル化されてピポチアジンを生成します。 最後に、ピポチアジンはパルミチン酸とエステル化されてピポチアジンパルミテートが形成されます .

工業的生産方法

ピポチアジンパルミテートの工業的生産は、同様の合成経路に従いますが、より大規模です。プロセスには、最終製品の高い収率と純度を確保するために、温度、圧力、pHなどの反応条件を慎重に制御することが含まれます。 再結晶やクロマトグラフィーなどの高度な精製技術を使用することは、医薬品グレードのピポチアジンパルミテートを得るために不可欠です .

科学的研究の応用

Management of Schizophrenia

Pipotiazine palmitate is primarily indicated for the maintenance treatment of schizophrenia. It has been shown to be effective in reducing psychotic symptoms and preventing relapse in patients who have a history of non-adherence to oral antipsychotics. Clinical trials have demonstrated that it is comparable in efficacy to other depot antipsychotics and oral medications, with consistent results across various studies .

Depot Injection Advantages

The depot formulation provides several advantages:

- Improved Compliance : By reducing the frequency of administration, patients are less likely to miss doses compared to daily oral medications.

- Steady Drug Levels : The pharmacokinetics of pipotiazine palmitate allow for stable plasma levels over time, minimizing fluctuations that can lead to symptom exacerbation .

- Reduced Side Effects : Although it can cause extrapyramidal symptoms (EPS), pipotiazine palmitate has a lower incidence of sedation and hypotension compared to other antipsychotics .

Case Study Insights

A naturalistic study evaluated the outcomes of patients switching from pipotiazine palmitate to other antipsychotics due to market withdrawal. The study found that most patients had been on pipotiazine palmitate for over a year before switching, with a significant portion experiencing increased relapse rates after discontinuation .

Table 1: Patient Switching Outcomes

| Patient | Original Dose | Immediate Alternative | Subsequent Antipsychotic |

|---|---|---|---|

| 1 | 75 mg/4 weeks | Zuclopenthixol decanoate | Haloperidol decanoate (150 mg/4 weeks) |

| 2 | 50 mg/4 weeks | Paliperidone palmitate | Flupenthixol decanoate (120 mg/2 weeks) |

| 3 | 75 mg/4 weeks | Olanzapine pamoate | Flupenthixol decanoate (120 mg/week) |

| 4 | 75 mg/4 weeks | Olanzapine pamoate | Olanzapine pamoate (405 mg/month) |

| 5 | 100 mg/4 weeks | Haloperidol decanoate | Haloperidol decanoate (100 mg/4 weeks) |

Pharmacological Profile

Pipotiazine palmitate acts as a dopamine antagonist across multiple receptor subtypes (D1-D4), which contributes to its antipsychotic properties. Additionally, it interacts with serotonergic and histaminergic receptors, which may influence its side effect profile and therapeutic efficacy .

Considerations for Use

While pipotiazine palmitate is effective, it does present risks:

作用機序

ピポチアジンパルミテートは、ドーパミン作動性(D1、D2、D3、およびD4)、セロトニン作動性(5-HT1および5-HT2)、ヒスタミン作動性(H1)、アルファ1/アルファ2-アドレナリン作動性、およびムスカリン作動性(M1/M2)受容体など、様々なシナプス後受容体に対して拮抗薬として作用します。これらの受容体を遮断することにより、辺縁系におけるドーパミンの活動を減らし、皮質領域におけるドーパミン活動を正常化し、抗不安、抗うつ、抗攻撃効果を発揮します。 このメカニズムは、統合失調症の陽性症状と陰性症状の両方を軽減するのに役立ちます .

生化学分析

Biochemical Properties

Pipotiazine Palmitate interacts with various enzymes, proteins, and other biomolecules. It acts as an antagonist on different postsynaptic receptors, including dopaminergic-receptors (subtypes D1, D2, D3, and D4) and serotonergic-receptors (5-HT1 and 5-HT2) . These interactions play a crucial role in its antipsychotic properties .

Cellular Effects

Pipotiazine Palmitate has significant effects on various types of cells and cellular processes. It influences cell function by modulating the activity of certain cell signaling pathways, impacting gene expression, and altering cellular metabolism . For instance, it can cause a high incidence of extrapyramidal reactions .

Molecular Mechanism

The molecular mechanism of action of Pipotiazine Palmitate involves its binding interactions with biomolecules and its influence on enzyme activity and gene expression . As an antagonist, it blocks the activity of certain receptors, thereby modulating the biochemical reactions within the cell .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Pipotiazine Palmitate change over time. After deep intramuscular injection, it reaches maximum plasma concentration in 7-14 days, has an elimination half-life of 15 days, and reaches steady-state levels after 2 months of usual dosing (given every 4 weeks) .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of pipotiazine palmitate involves multiple steps. The process begins with the alkylation of 2-dimethylaminosulfonylphenthiazine with 1-bromo-3-chloropropane, resulting in the formation of 10-(3-chloropropyl)-N,N-dimethylphenothiazine-2-sulfonamide. This intermediate is then further alkylated with 4-piperidineethanol to produce pipotiazine. Finally, pipotiazine is esterified with palmitic acid to form pipotiazine palmitate .

Industrial Production Methods

Industrial production of pipotiazine palmitate follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and pH, to ensure high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain pharmaceutical-grade pipotiazine palmitate .

化学反応の分析

反応の種類

ピポチアジンパルミテートは、次のような様々な化学反応を起こします。

酸化: この反応は、スルホキシドとスルホンを生成する可能性があります。

還元: 還元反応は、スルホキシドをスルフィドに戻すことができます。

一般的な試薬と条件

これらの反応で使用される一般的な試薬には、酸化のための過酸化水素などの酸化剤、還元のための水素化ホウ素ナトリウムなどの還元剤、置換反応のためのアミンなどの求核剤が含まれます。 反応は通常、特定の温度やpHレベルなどの制御された条件下で行われます .

生成される主な生成物

これらの反応から生成される主な生成物には、スルホキシド、スルホン、置換フェノチアジン誘導体などがあります。 これらの生成物は、異なる薬理作用を持つ可能性があり、さらなる研究開発に使用できます .

科学研究の応用

ピポチアジンパルミテートは、次のようないくつかの科学研究の応用があります。

化学: フェノチアジン誘導体の反応性と安定性を研究するためのモデル化合物として使用されます。

生物学: 研究者はそれを用いて、長期作用型抗精神病薬が神経伝達物質系と脳機能に与える影響を調査しています。

医学: 統合失調症やその他の精神病性疾患の治療における有効性と安全性について広く研究されています。

類似化合物との比較

類似化合物

クロルプロマジン: 同様の特性を持つ別のフェノチアジン系抗精神病薬ですが、薬物動態が異なります。

フルフェナジン: より長い作用時間を持つフェノチアジン誘導体。

ハロペリドール: 化学構造は異なるが、同様の治療効果を持つブチロフェノン系抗精神病薬.

独自性

ピポチアジンパルミテートは、他の抗精神病薬と比べて、投与回数を減らすことができる長期作用型製剤であるため、ユニークです。 この特性により、患者さんの治療へのアドヒアランスが向上し、慢性精神病性疾患における再発のリスクが軽減されます .

生物活性

Pipotiazine palmitate is a long-acting antipsychotic medication belonging to the phenothiazine class. It is primarily used in the treatment of schizophrenia, particularly in patients who have difficulty adhering to oral medication regimens. This article delves into its biological activity, mechanisms of action, clinical efficacy, and safety profile, supported by data tables and relevant case studies.

Pipotiazine palmitate acts as an antagonist at various neurotransmitter receptors, primarily targeting:

- Dopaminergic Receptors : It blocks D1, D2, D3, and D4 receptor subtypes, which helps alleviate both positive and negative symptoms of schizophrenia .

- Serotonergic Receptors : It antagonizes 5-HT1 and 5-HT2 receptors, contributing to its anxiolytic and antidepressant effects while potentially mitigating some extrapyramidal side effects .

- Histaminergic and Cholinergic Receptors : Its action on H1 receptors can lead to sedation and weight gain, while its effects on muscarinic receptors may influence cognitive functions and autonomic responses .

Clinical Efficacy

Pipotiazine palmitate has been evaluated in numerous clinical trials. A systematic review comparing depot pipotiazine palmitate with other antipsychotic treatments highlighted several key findings:

- Effectiveness : It demonstrated comparable efficacy to other depot antipsychotics and oral medications in managing schizophrenia symptoms. For instance, when compared to standard oral antipsychotics, no significant differences were observed in global impression or relapse rates (RR 0.99; CI 0.91 to 1.07) across multiple studies .

- Long-term Outcomes : In a study involving 206 patients with chronic schizophrenia, significant improvements were noted over time using the Brief Psychiatric Rating Scale (BPRS), indicating sustained efficacy with prolonged treatment .

Table 1: Summary of Clinical Trials on Pipotiazine Palmitate

Safety Profile

Pipotiazine palmitate is generally well tolerated; however, it is associated with some side effects:

- Extrapyramidal Symptoms (EPS) : These include tremors and rigidity, which were reported in a small percentage of patients (3.4% discontinued due to adverse effects) .

- Sedation and Weight Gain : Due to its antihistaminergic properties, patients may experience sedation and weight gain over time .

Case Studies

Several case studies have illustrated the practical application of pipotiazine palmitate in clinical settings:

- Case Study A : A patient with chronic schizophrenia showed marked improvement in psychotic symptoms after switching from oral antipsychotics to monthly injections of pipotiazine palmitate. The patient maintained stability for over six months without significant side effects.

- Case Study B : In a cohort of elderly patients with treatment-resistant schizophrenia, pipotiazine palmitate was administered as a long-term therapy. Results indicated improved adherence and reduced hospitalizations compared to previous treatments.

特性

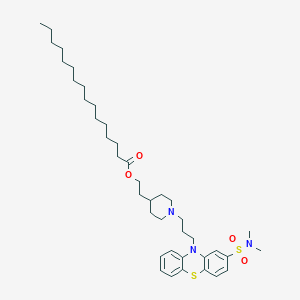

IUPAC Name |

2-[1-[3-[2-(dimethylsulfamoyl)phenothiazin-10-yl]propyl]piperidin-4-yl]ethyl hexadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H63N3O4S2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-22-40(44)47-32-27-34-25-30-42(31-26-34)28-19-29-43-36-20-17-18-21-38(36)48-39-24-23-35(33-37(39)43)49(45,46)41(2)3/h17-18,20-21,23-24,33-34H,4-16,19,22,25-32H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTOYYUONFQWSMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCCC1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)S(=O)(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H63N3O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5048970 | |

| Record name | Pipothiazine palmitate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5048970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

714.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37517-26-3 | |

| Record name | Pipotiazine palmitate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37517-26-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pipotiazine palmitate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037517263 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pipothiazine palmitate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5048970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[1-[3-[2-[(dimethylamino)sulphonyl]-10H-phenothiazin-10-yl]propyl]piperidin-4-yl]ethyl palmitate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.652 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PIPOTIAZINE PALMITATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4Q3H01QRMI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。